Tetrakis(germyl)methane
Description
Tetrakis(germyl)methane, (H₃Ge)₄C, is a tetrahedral organogermanium compound with a central carbon atom bonded to four germyl (GeH₃) groups. This compound has garnered significant attention in semiconductor research due to its unique ability to incorporate carbon substitutionally into germanium lattices, enabling the synthesis of defect-free germanium carbide (Ge₁−ₓCₓ) alloys via molecular beam epitaxy (MBE) . Key properties include:
- Synthesis: Prepared via gas-phase synthesis using a Ge₄C core precursor, ensuring minimal interstitial carbon defects and suppressed C clustering .
- Applications: Critical for optoelectronic devices, as Ge₁−ₓCₓ alloys exhibit a direct bandgap reduction, enhancing laser compatibility with silicon integrated circuits .
Properties
Molecular Formula |
CGe4 |
|---|---|
Molecular Weight |
302.5 g/mol |
InChI |
InChI=1S/CGe4/c2-1(3,4)5 |
InChI Key |
XSEFOVCABYDARJ-UHFFFAOYSA-N |
Canonical SMILES |
C([Ge])([Ge])([Ge])[Ge] |
Origin of Product |
United States |
Preparation Methods
Methanetetrayltetrakis(germane) is typically prepared by the reduction of germanium oxides with hydride reagents such as sodium borohydride, potassium borohydride, lithium borohydride, lithium aluminium hydride, or sodium aluminium hydride. The reaction with borohydrides is catalyzed by various acids and can be carried out in either aqueous or organic solvents . Industrial production methods often involve the reaction of sodium germanate with potassium borohydride, followed by further reactions to yield the final product .
Chemical Reactions Analysis
Methanetetrayltetrakis(germane) undergoes several types of chemical reactions, including:
Oxidation: It burns in air to produce germanium dioxide (GeO₂) and water.
Reduction: It can be reduced to form germanium hydrides.
Substitution: It can undergo substitution reactions with various reagents to form different germanium-containing compounds.
Common reagents used in these reactions include hydride reagents, acids, and oxidizing agents. The major products formed from these reactions are germanium dioxide, germanium hydrides, and substituted germanium compounds .
Scientific Research Applications
Methanetetrayltetrakis(germane) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of semiconductors and other electronic materials .
Mechanism of Action
The mechanism of action of methanetetrayltetrakis(germane) involves its interaction with various molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also form complexes with other molecules, altering their chemical properties and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Aromatic-Substituted Tetrakis Compounds
a) Tetrakis(4-nitrophenyl)methane
- Structure : Four nitro-substituted phenyl groups attached to a central carbon.
- Properties : Forms inclusion compounds with solvents (e.g., THF, dioxane) via C–H···O and π–π interactions, creating adaptable diamondoid or rhombohedral networks .
- Applications : Host material for studying pseudopolymorphism and structural transformations in supramolecular chemistry .
b) Tetrakis(4-iodophenyl)methane
- Structure : Iodine-substituted phenyl groups enable halogen bonding (I···Ph interactions).
- Properties: Exhibits columnar packing in non-centrosymmetric space groups, with I₄ synthons acting as supramolecular nodes .
- Applications : Model system for analyzing molecular networks in crystal engineering .
c) Tetrakis(4-ethynylphenyl)methane
Organometallic Tetrakis Compounds
a) Tetrakis(diphenylphosphanylmethyl)methane
- Structure : Phosphine ligands (PPh₂) on methyl arms.
- Properties : Forms tetranuclear AuCl complexes with high thermal stability (m.p. 320–322°C) .
- Applications : Ligand for transition-metal catalysis and coordination polymers .
b) Tetrakis(halogenomercuri)methanes (C(HgX)₄, X = F, Cl, Br, I)
- Structure : Mercury halides bonded to a central carbon.
- Synthesis : Simple preparation via direct halogenation, yielding high-purity products .
c) Tetrakis(acetoxymercuri)methane
Boron- and Silicon-Containing Analogues
a) Tetrakis(dimethoxyboryl)methane
- Structure : Four dimethoxyboryl (B(OMe)₂) groups.
- Properties : Crystalline solid with tetrahedral geometry; used as a synthetic intermediate .
- Applications : Precursor for boron-rich polymers and dendrimers .
b) Tetrakis(trimethylsilyl)methane
- Structure : Trimethylsilyl (–SiMe₃) substituents.
- Properties : High thermal stability; used in silicon-based ceramics.
- Applications : Less studied compared to germyl analogues, but relevant in silicone chemistry.
Functionalized Tetrakis Compounds for Polymer Science
a) Tetrakis[(p-aminophenoxy)methyl]methane
- Structure: Amino-phenoxy arms enhance crosslinking.
- Synthesis : Williamson etherification of pentaerythritol derivatives, optimized at 170°C with a 76.2% yield .
- Applications : Epoxy resin curing agent; improves mechanical toughness in polymers .
b) Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)methane
Comparative Data Table
Key Research Findings
- Thermal Stability: Organometallic derivatives (e.g., AuCl complexes) exhibit higher decomposition temperatures (>300°C) compared to organic analogues like tetrakis(4-nitrophenyl)methane (decomp. ~250°C) .
- Bandgap Engineering : this compound-derived Ge₁−ₓCₓ alloys show a 0.1–0.3 eV bandgap reduction, outperforming carbon-implanted germanium .
- Supramolecular Flexibility : Tetrakis(4-nitrophenyl)methane adapts to solvent polarity, enabling reversible structural transitions between diamondoid and rhombohedral phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
